N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a thiadiazole ring substituted with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the thiadiazole ring separately, followed by their coupling.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes. The methylsulfonyl group is introduced via sulfonation reactions.
Preparation of Thiadiazole Ring: The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.
Coupling Reaction: The final step involves coupling the piperidine and thiadiazole rings under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes using continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(methylsulfonyl)piperidin-4-amine: A similar compound with a different substitution pattern on the piperidine ring.
1,3,4-thiadiazole derivatives: Compounds with similar thiadiazole ring structures but different substituents.
Uniqueness
N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16N4O2S2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H16N4O2S2/c1-10-9-12-11-8(16-9)7-4-3-5-13(6-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
YTJAYDYDFXFEHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C |
Origin of Product |
United States |
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